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An In-Depth Technical Guide to 6-(4-Methoxyphenyl)morpholin-3-one: Core Properties and
Characterization

Executive Summary

This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)morpholin-
3-one, a heterocyclic compound of significant interest in medicinal chemistry. The morpholin-3-
one scaffold is a well-established "privileged structure” known for conferring favorable
physicochemical and pharmacokinetic properties, making its derivatives promising candidates
in drug discovery.[1] This document details the fundamental properties, a proposed synthetic
pathway, and robust protocols for the structural and analytical characterization of 6-(4-
Methoxyphenyl)morpholin-3-one. It is intended for researchers, chemists, and drug
development professionals seeking to synthesize, characterize, and explore the therapeutic
potential of this and related molecules. While its documented use is as a precursor for
muscular relaxants and tranquilizers, its structural features suggest a broader potential for
biological activity.
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The Morpholin-3-one Scaffold: A Privileged Core in
Medicinal Chemistry

The morpholine ring is a cornerstone in modern drug design, featured in numerous approved
drugs and clinical candidates.[1] Its inclusion in a molecule can enhance aqueous solubility,
improve metabolic stability, and optimize pharmacokinetic profiles, including blood-brain barrier
permeability. The morpholin-3-one variant retains these beneficial properties while introducing
a lactam functionality, which provides an additional site for hydrogen bonding and potential
target interactions. The substitution at the C6 position with an aryl group, such as a 4-
methoxyphenyl ring, is a common strategy to introduce specific interactions with biological
targets, potentially driving potency and selectivity.[2][3] 6-(4-Methoxyphenyl)morpholin-3-one
thus represents a key exemplar of this scaffold, serving both as a valuable synthetic
intermediate and a candidate for biological screening.

Physicochemical and Structural Properties

A summary of the core physicochemical properties of 6-(4-Methoxyphenyl)morpholin-3-one
is presented below. These data are essential for experimental design, including reaction setup,
solvent selection, and analytical method development.

Property Value Source(s)
CAS Number 5196-94-1 [4][5]
Molecular Formula C11H13NOs [4115]
Molecular Weight 207.23 g/mol [41[5]
Physical Description Powder [5]

Purity (Typical) >98% [5]

. Soluble in Chloroform,
Solubility _ [5]
Dichloromethane, DMSO

2-8°C, Protected from air and
Storage ] [5]
light
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Synthesis and Purification

While multiple general strategies exist for the synthesis of substituted morpholines, a highly
plausible and efficient route for 6-(4-Methoxyphenyl)morpholin-3-one involves the cyclization
of a key amino alcohol intermediate with a chloroacetylating agent.[6][7] This approach is
favored for its use of readily available starting materials and robust reaction conditions.

Proposed Synthetic Pathway

The synthesis proceeds in two primary steps: (1) preparation of the precursor 2-amino-1-(4-
methoxyphenyl)ethanol, and (2) N-acylation followed by intramolecular Williamson ether
synthesis to form the morpholin-3-one ring.
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Step 1: Precursor Synthesis

@-Methoxy-oo-bromoacetophenona

1. NH3 (aq)

2. NaBH4

@-Amino-l-(4-methoxyphenyI)ethanca

Step 2: Cyclization
!

@-Amino-1-(4-methoxyphenyI)ethancD

Chloroacetyl Chloride (CICOCH2CI)
Base (e.g., K2CO3)

6-(4-Methoxyphenyl)morpholin-3-one

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 6-(4-Methoxyphenyl)morpholin-3-one.
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Step-by-Step Experimental Protocol

Objective: To synthesize and purify 6-(4-Methoxyphenyl)morpholin-3-one.

Materials:

2-Amino-1-(4-methoxyphenyl)ethanol

e Chloroacetyl chloride

o Potassium carbonate (K2COs), anhydrous

o Acetonitrile (ACN), anhydrous

¢ Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated aqueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel (for column chromatography)

o Ethyl acetate and Hexanes (for chromatography)

Protocol:

e Reaction Setup: To a solution of 2-amino-1-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous
acetonitrile (0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add anhydrous
potassium carbonate (3.0 eq).

e Acylation: Cool the suspension to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq)
dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.[8]

o Cyclization: After the addition is complete, remove the ice bath and allow the mixture to
warm to room temperature. Heat the reaction to 60°C and stir for 12-18 hours. Monitor
reaction progress by Thin Layer Chromatography (TLC).
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o Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure.

o Extraction: Redissolve the residue in dichloromethane (DCM) and wash sequentially with
saturated NaHCOs solution (2x), water (1x), and brine (1x).

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate in vacuo to yield the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes to afford the pure 6-(4-
Methoxyphenyl)morpholin-3-one.

Structural and Purity Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized
compound. A multi-technique approach involving NMR, Mass Spectrometry, and HPLC is
standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation of organic molecules. The
predicted chemical shifts are based on established values for similar structural motifs.[9][10]

Click to download full resolution via product page
Caption: Structure of 6-(4-Methoxyphenyl)morpholin-3-one for NMR assignment.

4.1.1 Predicted *H NMR Spectral Data (400 MHz, CDCIs) Causality: The electron-withdrawing
nature of the adjacent oxygen and nitrogen atoms deshields the protons on the morpholine
ring, shifting them downfield. The aromatic protons are split into two distinct doublets due to
restricted rotation and the electronic effect of the methoxy group. The methoxy protons appear
as a characteristic singlet.
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~7.30

d,J=8.8Hz

2H

Ar-H (H-2', H-6")

Protons ortho to
the morpholine

ring attachment.

~6.90

d,J=8.8Hz

2H

Ar-H (H-3', H-5)

Protons ortho to
the methoxy
group, shielded
by its electron-

donating effect.

~4.80

dd

1H

H-6

Methine proton
adjacent to both
the ring oxygen
and the aromatic

ring.

~4.30

2H

H-2

Methylene
protons adjacent

to the carbonyl

group.

~3.80

3H

-OCHs

Methoxy group

protons.

~3.70 - 3.50

2H

H-5

Methylene
protons adjacent
to the ring

nitrogen.

~3.40

brs

1H

N-H

Amide proton,
may be broad
and
exchangeable
with D20.

4.1.2 Predicted 3C NMR Spectral Data (100 MHz, CDCIsz) Causality: The carbonyl carbon is
significantly deshielded, appearing far downfield. Carbons attached to heteroatoms (O, N) are
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also shifted downfield compared to standard alkanes.[11]

Chemical Shift (6, ppm)

Assignment

Rationale

~168.0 C=0 (C-3) Carbonyl carbon of the lactam.

Aromatic carbon bearing the
~159.5 c-4

methoxy group.

Aromatic carbon attached to
~131.0 C-1 o

the morpholine ring.

Aromatic CH carbons ortho to
~128.0 Cc-2', C-6' _

the morpholine attachment.

Aromatic CH carbons ortho to
~114.0 C-3, C-5'

the methoxy group.

Methine carbon attached to the
~75.0 C-6 _ o

ring oxygen and aromatic ring.

Methylene carbon adjacent to
~68.0 C-2

the carbonyl group.
~55.3 -OCHs Methoxy carbon.

Methylene carbon adjacent to
~48.0 C-5

the ring nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern,

which serves as a molecular fingerprint.

Protocol: Electrospray lonization Time-of-Flight (ESI-TOF) MS

o Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or

acetonitrile.

e Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 pL/min.
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« lonization: Acquire data in positive ion mode. The electrospray process will protonate the

molecule.

e Analysis: Identify the protonated molecular ion [M+H]* and other adducts (e.g., [M+Na]*).
Perform tandem MS (MS/MS) on the [M+H]* ion to observe fragmentation.

Predicted Mass Spectrum Data: Causality: The fragmentation is dictated by the most stable

carbocations and neutral losses that can be formed. Cleavage alpha to the ring heteroatoms

and loss of small, stable molecules are common pathways.[12]

m/z lon Rationale

Protonated molecular ion
208.0917 [M+H]* (Exact Mass: 207.0844 for

C11H13NO:3).

Sodium adduct of the
230.0736 [M+Na]* -

molecular ion.

Loss of the morpholin-3-one

fragment via cleavage of the
135.0805 [CoH110]*

C6-C1' bond, followed by

rearrangement.

Benzylic cleavage with loss of
107.0491 [C7H7O]*

the methoxy group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a compound.

Protocol: Reversed-Phase HPLC for Purity Analysis
e Column: C18 column (e.g., 4.6 x 150 mm, 5 um).
» Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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e Gradient: 10% B to 90% B over 20 minutes.
e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm.

o Result: A pure sample should exhibit a single major peak. Purity is calculated based on the
area percentage of the main peak.

Potential Biological Activity and Applications

The primary documented application of 6-(4-Methoxyphenyl)morpholin-3-one is as a
chemical intermediate for synthesizing muscular relaxants and tranquilizers.[4][5] This suggests
that derivatives of this compound may modulate the central nervous system (CNS), potentially
through interaction with receptors such as the GABAa receptor, a common target for anxiolytic
and sedative-hypnotic drugs.

Furthermore, the 6-aryl substituted heterocyclic motif is prevalent in compounds targeting other
diseases. For instance, similarly substituted quinazolines and indoles have shown potent
activity as inhibitors of tubulin polymerization, a validated anti-cancer strategy.[2][13] The
structural features of 6-(4-Methoxyphenyl)morpholin-3-one make it a compelling candidate
for screening in various biological assays, particularly in oncology and neuroscience.
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Caption: Hypothesized biological targets for 6-(4-Methoxyphenyl)morpholin-3-one.

Summary and Future Directions

6-(4-Methoxyphenyl)morpholin-3-one is a valuable heterocyclic compound built upon the
privileged morpholine scaffold. This guide has provided a framework for its synthesis and a

detailed, multi-faceted strategy for its comprehensive characterization. The proposed protocols

for NMR, MS, and HPLC are robust and based on established chemical principles, providing a

clear path for any researcher working with this molecule.

Future research should focus on validating the proposed synthetic route and obtaining
experimental characterization data to confirm the predicted spectral features. The most
significant opportunity lies in the biological evaluation of this compound and its derivatives.

Screening against CNS targets (e.g., GABA, serotonin, dopamine receptors) and in cancer cell
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lines is highly warranted to uncover its full therapeutic potential beyond its current role as a
synthetic precursor.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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